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molecular formula C10H10FNO B8346520 3-(2-Fluoro-phenyl)-3-hydroxy-butyronitrile

3-(2-Fluoro-phenyl)-3-hydroxy-butyronitrile

Cat. No. B8346520
M. Wt: 179.19 g/mol
InChI Key: RCENGKQLJLAGJT-UHFFFAOYSA-N
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Patent
US08609849B1

Procedure details

3-(2-Fluoro-phenyl)-3-hydroxy-butyronitrile was prepared by the same procedure of 3-(2-fluoro-phenyl)-3-hydroxy-propionitrile from 1-(2-fluoro-phenyl)-ethanone in example 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([OH:12])[CH2:9][C:10]#[N:11].F[C:14]1C=CC=CC=1C(=O)C>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([OH:12])([CH3:14])[CH2:9][C:10]#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C(CC#N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(CC#N)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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